ENPP3 Selectivity of 2-Carbohydrazide Derivatives versus 1-Carbonyl Analogs
In a published study evaluating pyrrolo[2,3-b]pyridine derivatives as ectonucleotide pyrophosphatase/phosphodiesterase inhibitors, a 2-carbohydrazide-based derivative demonstrated selective inhibition of ENPP3, whereas the N-(pyrrolo[2,3-b]pyridine-1-carbonyl)benzenesulfonamide analog exhibited selective inhibition of ENPP1 [1]. This indicates that the 2-carbohydrazide substitution pattern imparts a distinct target selectivity profile compared to N1-substituted analogs within the same scaffold class.
| Evidence Dimension | ENPP isozyme selectivity (IC50) |
|---|---|
| Target Compound Data | Carbohydrazide-based derivative: ENPP3 inhibition, IC50 = 0.15 μM (half-maximal value reported) |
| Comparator Or Baseline | N-(pyrrolo[2,3-b]pyridine-1-carbonyl)benzenesulfonamide analog: ENPP1 inhibition, IC50 = 4.50 ± 0.16 μM |
| Quantified Difference | Target selectivity switch: ENPP3-selective (carbohydrazide) vs. ENPP1-selective (1-carbonyl analog) |
| Conditions | In vitro enzymatic assay using recombinant ENPP1 and ENPP3 isozymes |
Why This Matters
This selectivity differentiation demonstrates that the 2-carbohydrazide scaffold enables targeting of ENPP3 rather than ENPP1, which is critical for programs focused on ENPP3-mediated pathways in cancer and mineralization disorders.
- [1] Ullah, S., El-Gamal, M.I., et al. Synthesis, biological evaluation, and docking studies of novel pyrrolo[2,3-b]pyridine derivatives as both ectonucleotide pyrophosphatase/phosphodiesterase inhibitors and antiproliferative agents. European Journal of Medicinal Chemistry, 2021, 217, 113339. View Source
